1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 612522-84-6
VCID: VC4199395
InChI: InChI=1S/C27H29N5O/c1-3-6-21-17-26(32-25-8-5-4-7-24(25)29-27(32)23(21)18-28)31-15-13-30(14-16-31)19-20-9-11-22(33-2)12-10-20/h4-5,7-12,17H,3,6,13-16,19H2,1-2H3
SMILES: CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=C(C=C5)OC)C#N
Molecular Formula: C27H29N5O
Molecular Weight: 439.563

1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

CAS No.: 612522-84-6

Cat. No.: VC4199395

Molecular Formula: C27H29N5O

Molecular Weight: 439.563

* For research use only. Not for human or veterinary use.

1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile - 612522-84-6

Specification

CAS No. 612522-84-6
Molecular Formula C27H29N5O
Molecular Weight 439.563
IUPAC Name 1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C27H29N5O/c1-3-6-21-17-26(32-25-8-5-4-7-24(25)29-27(32)23(21)18-28)31-15-13-30(14-16-31)19-20-9-11-22(33-2)12-10-20/h4-5,7-12,17H,3,6,13-16,19H2,1-2H3
Standard InChI Key CAVGAOGEAJECCS-UHFFFAOYSA-N
SMILES CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=C(C=C5)OC)C#N

Introduction

1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of benzimidazole derivatives. It features a unique structural arrangement that combines a pyrido[1,2-a]benzimidazole core with a piperazine moiety and a methoxybenzyl substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications.

Synthesis Pathways

The synthesis of 1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can follow several synthetic pathways. A common route involves the condensation of 2-aminobenzimidazole with a substituted pyridine derivative, followed by subsequent functionalization to introduce the piperazine and methoxy groups.

Biological Activities and Potential Applications

Benzimidazole derivatives, including 1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile, have been extensively studied for their diverse pharmacological properties. They are known for their roles as anti-cancer, anti-inflammatory, and anti-microbial agents. The specific structure of this compound suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrilePyrido[1,2-a]benzimidazole core, piperazine moiety, methoxybenzyl substituentPotential biological activities in pharmaceutical applications
1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrileFluorine and methoxy substituents enhance chemical propertiesPreliminary studies suggest significant biological activities
1-[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-3-(3-methyl-indol-1-yl)-propan-1-oneDifferent ring system and functional groupsPotential applications in various fields due to its unique structure

Research Findings and Future Directions

Further research is necessary to establish the specific biological effects and mechanisms of action of 1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile. Interaction studies with biological targets such as enzymes or receptors will help define its pharmacological profile and therapeutic potential. The compound's unique structure allows for potential applications in various fields, making it an interesting subject for ongoing medicinal chemistry research.

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